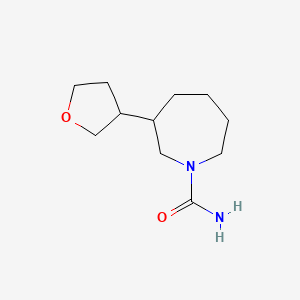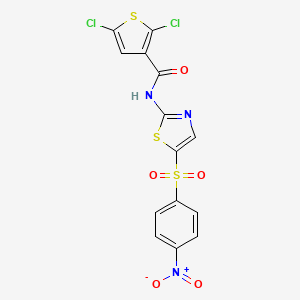![molecular formula C16H22Cl2N2O3 B2798343 [(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1297957-63-1](/img/structure/B2798343.png)
[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate, also known as DMCM, is a chemical compound that has been widely used in scientific research. DMCM belongs to the class of pyridine derivatives and is mainly used as a GABA(A) receptor antagonist.
Mecanismo De Acción
[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate binds to the benzodiazepine site on the GABA(A) receptor and inhibits the binding of GABA, leading to a decrease in the inhibitory neurotransmission. This results in an increase in neuronal excitability and can lead to seizures and other neurological symptoms.
Biochemical and Physiological Effects
This compound has been shown to induce seizures and convulsions in animal models, indicating its potential as a tool for studying epilepsy and related disorders. It has also been shown to have anxiogenic effects, indicating its potential as a tool for studying anxiety and related disorders. This compound has been used to study the effects of GABA(A) receptor antagonists on memory and cognitive function, as well as on the development of tolerance and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its high potency and selectivity for the benzodiazepine site on the GABA(A) receptor. This allows for precise control over the inhibition of GABA(A) receptor function and the induction of seizures and other neurological symptoms. However, one limitation of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on [(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate. One area of interest is the development of new drugs that target the GABA(A) receptor and have fewer side effects than this compound. Another area of interest is the study of the role of GABA(A) receptors in neurological disorders such as anxiety, epilepsy, and insomnia, and the development of new treatments based on this research. Finally, the use of this compound in combination with other drugs and therapies may provide new insights into the mechanisms underlying these disorders and lead to new treatments.
Métodos De Síntesis
[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate can be synthesized by reacting 3,6-dichloropyridine-2-carboxylic acid with 6-aminoheptan-2-one in the presence of triethylamine and isobutyl chloroformate. The product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has been widely used in scientific research as a GABA(A) receptor antagonist. GABA(A) receptors are the main inhibitory neurotransmitter receptors in the brain, and their dysfunction has been implicated in various neurological disorders such as anxiety, epilepsy, and insomnia. This compound has been used to study the role of GABA(A) receptors in these disorders and to develop new drugs that target these receptors.
Propiedades
IUPAC Name |
[2-(6-methylheptan-2-ylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-10(2)5-4-6-11(3)19-14(21)9-23-16(22)15-12(17)7-8-13(18)20-15/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSZSBRASVRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)COC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)
![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2798263.png)



![9-[(3-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B2798268.png)
![2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2798271.png)
![Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2798273.png)

![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)


![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2798282.png)